molecular formula C15H15N3O2S2 B2798418 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034313-55-6

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2798418
CAS No.: 2034313-55-6
M. Wt: 333.42
InChI Key: GISHWCXLDCQVQA-UHFFFAOYSA-N
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Description

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a benzo[b]thiophene moiety, a hydroxypropyl group, and a thiadiazole ring, making it a subject of interest for chemists and researchers alike.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of benzo[b]thiophene derivatives. These derivatives can be synthesized through coupling reactions and electrophilic cyclization reactions

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It has shown potential as an antimicrobial agent, exhibiting activity against various pathogenic microorganisms. Additionally, it may have applications in the development of new drugs and therapeutic agents.

Medicine: In the medical field, this compound could be explored for its potential use in treating diseases. Its antimicrobial properties make it a candidate for developing new antibiotics or antifungal agents.

Industry: In industry, this compound can be used in the production of advanced materials, such as organic semiconductors and other high-performance materials.

Mechanism of Action

The mechanism by which N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide exerts its effects involves interactions with specific molecular targets. The thiadiazole ring, in particular, may play a crucial role in binding to enzymes or receptors, leading to biological activity. The exact molecular pathways involved would depend on the specific application and target organism.

Comparison with Similar Compounds

  • Benzo[b]thiophene derivatives: These compounds share the benzo[b]thiophene moiety and exhibit similar biological activities.

  • Thiadiazole derivatives: Compounds containing the thiadiazole ring are known for their antimicrobial properties.

  • Hydroxypropyl derivatives: These compounds are often used in pharmaceuticals and other applications due to their functional group versatility.

Uniqueness: N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide stands out due to its combination of benzo[b]thiophene, hydroxypropyl, and thiadiazole groups, which contribute to its unique chemical and biological properties.

Properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S2/c1-9-13(22-18-17-9)14(19)16-8-15(2,20)12-7-10-5-3-4-6-11(10)21-12/h3-7,20H,8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISHWCXLDCQVQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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